Steffimycin

Description

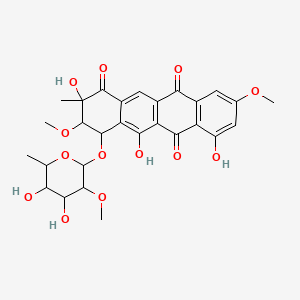

Structure

3D Structure

Properties

CAS No. |

11033-34-4 |

|---|---|

Molecular Formula |

C28H30O13 |

Molecular Weight |

574.5 g/mol |

IUPAC Name |

(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3/t9-,18-,22+,23+,24+,26-,27-,28+/m0/s1 |

InChI Key |

HWMJTJZEJBSVCG-GPDBLRFJSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Steffimycin; U 20661; U-20,661; U20661; U-20661 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Steffimycin-Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating, cultivating, and analyzing Steffimycin-producing microorganisms. The primary producer of this compound is the bacterium Streptomyces steffisburgensis. This document outlines detailed experimental protocols, data presentation frameworks for optimizing production, and visual workflows to facilitate research and development in the field of natural product drug discovery.

Introduction to this compound and its Producing Organisms

This compound is an anthracycline antibiotic with potential antitumor properties. It was first isolated from Streptomyces steffisburgensis[1]. Various analogues, such as this compound B and D, have also been identified from other Streptomyces species, including Streptomyces elgreteus and a marine-derived Streptomyces sp.[1][2][3]. These bacteria are Gram-positive, filamentous actinomycetes commonly found in soil environments[4]. The isolation and cultivation of these organisms are critical first steps in the production and subsequent study of this compound and its derivatives.

Isolation of this compound-Producing Organisms from Soil

The isolation of Streptomyces species from soil requires selective methods to inhibit the growth of other bacteria and fungi. The following protocol is a comprehensive approach for the successful isolation of potential this compound producers.

Experimental Protocol: Isolation of Streptomyces from Soil

Objective: To isolate pure cultures of Streptomyces species from soil samples.

Materials:

-

Soil samples

-

Sterile water

-

Calcium carbonate (CaCO₃)

-

Starch Casein Agar (SCA) or Actinomycetes Isolation Agar (AIA)

-

Antifungal agents (e.g., Nystatin, Cycloheximide)

-

Antibacterial agents (e.g., Nalidixic Acid)

-

Sterile petri dishes, test tubes, pipettes, and spreaders

-

Incubator

Procedure:

-

Sample Pre-treatment:

-

Air-dry the soil sample at room temperature for 5-7 days to reduce the population of vegetative bacteria.

-

Mix the dried soil with CaCO₃ in a 10:1 (w/w) ratio and incubate at 30-37°C for 2-5 days. This step selectively enhances the growth of Streptomyces.

-

-

Serial Dilution:

-

Suspend 1 gram of the pre-treated soil in 10 mL of sterile distilled water to create a soil slurry.

-

Vortex the slurry for 2 minutes to ensure homogeneity.

-

Perform a series of 10-fold serial dilutions (from 10⁻¹ to 10⁻⁶) in sterile water.

-

-

Plating and Incubation:

-

Plate 0.1 mL of each dilution onto SCA or AIA plates supplemented with antifungal (e.g., 50 µg/mL cycloheximide (B1669411) and 50 µg/mL nystatin) and antibacterial (e.g., 25 µg/mL nalidixic acid) agents.

-

Spread the inoculum evenly using a sterile spreader.

-

Incubate the plates at 28-30°C for 7 to 14 days.

-

-

Colony Selection and Purification:

-

Observe the plates for characteristic Streptomyces colonies, which are typically small, chalky, and have a dry, powdery appearance.

-

Pick individual colonies with distinct morphologies and streak them onto fresh SCA or AIA plates to obtain pure cultures.

-

Incubate the purification plates under the same conditions.

-

Visualization of Isolation Workflow

Cultivation of Streptomyces steffisburgensis for this compound Production

Once isolated, the cultivation conditions must be optimized to maximize the production of this compound. S. steffisburgensis can be grown in both liquid and solid media.

Culture Media

Tryptone Soya Broth (TSB) is a commonly used seed medium, while R5A medium is often employed for the main fermentation and production of this compound[1].

| Table 1: Composition of Culture Media | |

| Tryptone Soya Broth (TSB) | R5A Medium |

| Component | g/L |

| Pancreatic Digest of Casein | 17.0 |

| Papaic Digest of Soybean Meal | 3.0 |

| Dextrose | 2.5 |

| Sodium Chloride | 5.0 |

| Dipotassium Phosphate | 2.5 |

| Distilled Water | 1000 mL |

| pH | 7.3 ± 0.2 |

Experimental Protocol: Fermentation and this compound Production

Objective: To cultivate S. steffisburgensis and optimize conditions for this compound production.

Materials:

-

Pure culture of S. steffisburgensis

-

Tryptone Soya Broth (TSB)

-

R5A Medium

-

Baffled flasks

-

Shaking incubator

Procedure:

-

Seed Culture Preparation:

-

Inoculate a single colony of S. steffisburgensis into 50 mL of TSB in a 250 mL baffled flask.

-

Incubate at 30°C with shaking at 250 rpm for 2 days.

-

-

Production Culture:

-

Inoculate 50 mL of R5A liquid medium in a 250 mL baffled flask with 2.5% (v/v) of the seed culture.

-

Incubate at 30°C with shaking at 250 rpm for 5-7 days.

-

-

Optimization of Production:

-

To maximize this compound yield, systematically vary key parameters. The following tables outline a suggested experimental design for optimization studies.

-

| Table 2: Experimental Design for Optimization of Physical Parameters | ||||

| Experiment | Parameter | Level 1 | Level 2 | Level 3 |

| 1 | Temperature (°C) | 25 | 30 | 35 |

| 2 | pH | 6.0 | 7.0 | 8.0 |

| 3 | Agitation (rpm) | 200 | 250 | 300 |

| 4 | Incubation Time (days) | 3 | 5 | 7 |

| Table 3: Experimental Design for Optimization of Nutritional Parameters | |||

| Experiment | Parameter | Source 1 | Source 2 |

| 5 | Carbon Source (10 g/L) | Glucose | Mannitol |

| 6 | Nitrogen Source (5 g/L) | Yeast Extract | Peptone |

Extraction and Quantification of this compound

After fermentation, this compound needs to be extracted from the culture and quantified.

Experimental Protocol: this compound Extraction and Quantification

Objective: To extract this compound from the fermentation broth and quantify its concentration.

Materials:

-

Fermentation culture of S. steffisburgensis

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

Procedure:

-

Extraction:

-

Centrifuge the culture broth to separate the mycelium and supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Separate the organic (ethyl acetate) layer.

-

Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Quantification by HPLC:

-

Dissolve the crude extract in a known volume of methanol.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Detect this compound using a UV detector at its maximum absorbance wavelength.

-

Quantify the concentration by comparing the peak area to a standard curve of purified this compound.

-

Visualization of Extraction and Analysis Workflow

This compound Biosynthesis Pathway

The biosynthesis of this compound follows a type II polyketide synthase (PKS) pathway. Understanding this pathway is crucial for genetic engineering efforts to improve yield or generate novel analogues. The gene cluster for this compound biosynthesis has been cloned and characterized from "Streptomyces steffisburgensis" NRRL 3193[1].

Proposed Biosynthetic Pathway

The biosynthesis begins with the condensation of acetate and malonate units by a minimal PKS complex to form a polyketide chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions, including glycosylation and methylation, to form the final this compound molecule.

Visualization of the Proposed this compound Biosynthesis Pathway

This technical guide provides a foundational framework for the isolation, cultivation, and analysis of this compound-producing organisms. The detailed protocols and visual workflows are intended to support researchers in their efforts to explore and exploit the potential of these fascinating microorganisms for the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound E, a new anti-mycobacterial agent against Mycobacterium avium complex, produced by Streptomyces sp. OPMA02852 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation and comparison of antibiotic susceptibility profiles of Streptomyces spp. from clinical specimens revealed common and region-dependent resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The exploration of high production of tiancimycins in Streptomyces sp. CB03234-S revealed potential influences of universal stress proteins on secondary metabolisms of streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Steffimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Steffimycin, an anthracycline antibiotic. By detailing the experimental protocols and presenting key quantitative data, this document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic and Spectrometric Data

The determination of this compound's complex chemical structure has been achieved through a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy have been pivotal in this endeavor. While a complete, publicly available tabulated dataset for this compound's NMR and MS data is not readily found in recent literature, this guide compiles the foundational principles and expected data based on the analysis of closely related anthracycline antibiotics and the original structural work.

Table 1: Physicochemical Properties of this compound Analogs

| Property | This compound D | Setomimycin |

| Molecular Formula | C28H32O12 | C34H28O9 |

| Molecular Weight (Da) | 560.5520 | 580 |

| Accurate Mass (Da) | 560.1894 | - |

| LogP | - | 3.476 |

| Topological Polar Surface Area (TPSA) | - | 169.43 Ų |

| Hydrogen Bond Acceptors | - | 9 |

| Hydrogen Bond Donors | - | 5 |

| Rotatable Bonds | - | 3 |

Table 2: Crystallographic Data for this compound and this compound B

| Parameter | This compound | This compound B |

| Molecular Formula | - | C29H32O13 |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P1 | P2(1)2(1)2(1) |

| a (Å) | 8.606(3) | 8.253(2) |

| b (Å) | 22.168(7) | 8.198(2) |

| c (Å) | 8.448(2) | 40.850(8) |

| α (°) | 97.56(3) | 90 |

| β (°) | 95.97(2) | 90 |

| γ (°) | 87.94(3) | 90 |

| Z | 2 | 4 |

| Resolution (Å) | 0.9 | - |

| Final R value | 0.065 | 0.066 |

Data for this compound obtained from single crystal X-ray diffraction.[1] Data for this compound B also determined by X-ray diffraction.[2]

Experimental Protocols

The structural elucidation of this compound and its analogs relies on a suite of sophisticated experimental techniques.

Isolation and Purification

This compound and its derivatives are typically isolated from the culture broths of Streptomyces species.[3] The general workflow involves:

-

Solvent Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.

-

Chromatography: The crude extract is then subjected to multiple rounds of chromatography for purification. This often includes:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

ODS (Octadecylsilane) Column Chromatography: A form of reverse-phase chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.[3]

-

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for determining the molecular formula of this compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable information about the connectivity of the molecule, particularly the nature and attachment of the sugar moiety to the aglycone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of 1D and 2D NMR experiments is essential for the complete structural assignment of this compound.

-

¹H NMR (Proton NMR): Provides information on the chemical environment and connectivity of protons in the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters.

-

¹³C NMR (Carbon NMR): Determines the number and chemical environment of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry and conformation.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. The crystal structure of this compound has been determined to a resolution of 0.9 angstroms.[1] This technique yields precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. The crystal structure of this compound B has also been elucidated, revealing a 7R, 8S, 9S configuration in ring A.[2]

Visualizing the Path to Structure and Biosynthesis

Structure Elucidation Workflow

The logical flow for determining the structure of a complex natural product like this compound involves a systematic integration of data from various analytical techniques.

Chemical Structure of this compound

The core chemical structure of this compound consists of a tetracyclic aglycone attached to a deoxysugar moiety.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway. The following diagram illustrates the key proposed steps in the formation of the this compound core.

References

- 1. Molecular structure of antitumor drug this compound and modelling of its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular structure, stereochemistry and interactions of this compound B, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. npatlas.org [npatlas.org]

An In-depth Technical Guide to the Mechanism of Action of Steffimycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steffimycin is an anthracycline antibiotic that exhibits its biological activity primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available scientific literature. The guide details the core molecular interactions, enzymatic inhibition, and potential cellular consequences of this compound activity. It is designed to be a resource for researchers and professionals involved in drug discovery and development, offering insights into the experimental methodologies used to elucidate the function of this class of compounds.

Core Mechanism: DNA Intercalation and Binding

The foundational mechanism of this compound's action is its ability to bind to double-stranded DNA[1]. Physicochemical studies, including difference spectroscopy and thermal denaturation assays, have provided evidence for this interaction. The binding of this compound to DNA leads to an increase in the thermal stability of the DNA duplex[1].

Flow dichroism measurements have further elucidated the nature of this binding, suggesting that the planar anthracycline moiety of this compound intercalates between the base pairs of the DNA double helix[2]. This insertion into the DNA structure is a hallmark of many anthracycline antibiotics and is critical to their cytotoxic effects. Modeling studies based on the crystal structure of this compound suggest a conformational similarity to other well-known anthracyclines like daunorubicin (B1662515) and a potential preference for binding to CpG base sequences. However, experimental evidence also points towards a preferential interaction with A-T rich regions of DNA[1][2].

Quantitative DNA Binding Parameters

| Parameter | Description | Reported Value (Exemplary) | Reference |

| K (M-1) | Association Constant | Value not available | (Dall'Acqua et al., 1979) |

| n | Number of Binding Sites | Value not available | (Dall'Acqua et al., 1979) |

Note: The actual quantitative data from the primary literature could not be retrieved in the current search. The table structure is provided for illustrative purposes.

Enzymatic Inhibition

This compound's interaction with DNA has direct consequences on the function of enzymes that utilize DNA as a template.

Inhibition of DNA Polymerase I

This compound B has been shown to be a potent inhibitor of Escherichia coli DNA polymerase I when complexed with salmon sperm DNA. This inhibition leads to a drastic decrease in the template activity of the DNA, thereby hindering DNA replication[1].

Inhibition of Topoisomerase II (Inferred)

While direct experimental evidence for this compound's inhibition of topoisomerase II is not prominently available in the reviewed literature, this mechanism is a well-established characteristic of the anthracycline class of antibiotics. Anthracyclines are known to act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in the DNA, which are highly cytotoxic and trigger apoptotic pathways. Given this compound's structural similarity to other anthracyclines, it is highly probable that it also inhibits topoisomerase II.

| Enzyme | Effect | IC50 | Reference |

| DNA Polymerase I | Inhibition of template activity | Value not available | (Reusser, 1975)[1] |

| Topoisomerase II | Likely inhibition (inferred) | Not determined | - |

Note: The IC50 value for DNA Polymerase I inhibition by this compound B from the primary literature could not be retrieved. Further experimental validation is required to confirm and quantify the inhibition of Topoisomerase II.

Cellular Effects

The molecular interactions of this compound culminate in significant cellular consequences, primarily apoptosis. The DNA damage induced by this compound is a potent trigger for programmed cell death.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to study the mechanism of action of this compound.

Spectrophotometric Titration for DNA Binding

This method is used to determine the binding constant of a ligand to DNA by observing changes in the absorbance spectrum of the ligand upon binding.

Materials:

-

This compound stock solution (concentration determined spectrophotometrically)

-

Calf thymus DNA stock solution (concentration determined by absorbance at 260 nm)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of this compound in the phosphate buffer at a fixed concentration.

-

Record the initial absorbance spectrum of the this compound solution.

-

Add small aliquots of the concentrated DNA stock solution to the this compound solution in the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

-

Record the absorbance spectrum after each addition of DNA.

-

Correct the observed absorbance for the dilution effect.

-

Plot the change in absorbance at a specific wavelength (where the change is maximal) against the concentration of DNA.

-

Analyze the data using a suitable binding model (e.g., Scatchard plot) to determine the binding constant (K) and the number of binding sites (n).

In Vitro DNA Polymerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DNA polymerase I.

Materials:

-

E. coli DNA Polymerase I

-

Activated calf thymus DNA (template/primer)

-

Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, activated DNA, and dNTPs.

-

Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding DNA Polymerase I.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for DNA Binding Analysis

Caption: Workflow for determining DNA binding parameters.

Conclusion and Future Directions

This compound exerts its biological effects through a well-established mechanism for anthracycline antibiotics: intercalation into DNA. This interaction subsequently inhibits DNA-dependent enzymatic processes, such as DNA replication, and likely interferes with topoisomerase II function, leading to DNA damage and apoptosis.

While the qualitative aspects of this compound's mechanism of action are reasonably understood, there is a need for more detailed quantitative data. Future research should focus on:

-

Directly investigating the interaction of this compound with topoisomerase II. Conducting in vitro topoisomerase II relaxation and cleavage assays would provide definitive evidence for this proposed mechanism and allow for the determination of an IC₅₀ value.

-

Elucidating the specific signaling pathways activated by this compound-induced DNA damage. Gene expression profiling of cells treated with this compound could identify key apoptotic and cell cycle regulatory genes that are modulated.

-

Studying the cellular uptake and subcellular localization of this compound. Understanding how this compound enters cells and where it accumulates is crucial for optimizing its therapeutic potential.

A more complete understanding of these aspects will be critical for the potential development of this compound and its analogs as therapeutic agents.

References

Unraveling the Molecular Embrace: A Technical Guide to the Steffimycin-DNA Intercalation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the core mechanism of Steffimycin's interaction with DNA, a critical aspect for its potential as an antineoplastic agent. By intercalating into the DNA double helix, this compound and its analogs disrupt essential cellular processes such as replication and transcription, ultimately leading to cell death. This document provides a comprehensive overview of the binding mechanism, sequence specificity, and the experimental methodologies used to elucidate these interactions, presented with the clarity and detail required for advanced research and development.

Core Mechanism: Intercalation and Sequence Preference

This compound, an anthracycline antibiotic, binds to double-stranded DNA primarily through intercalation, where the planar anthracycline moiety inserts itself between adjacent base pairs of the DNA helix.[1] This mode of binding is supported by various physicochemical studies, including flow dichroism, which demonstrates the perpendicular orientation of the chromophore with respect to the DNA helical axis.[1]

The conformation of this compound is broadly similar to other well-known anthracyclines like daunorubicin (B1662515).[2] Modeling studies, based on crystal structure data, suggest that the aglycone chromophore of this compound has a preferred stacking interaction that facilitates its insertion into the DNA.[2][3] This intercalation is further stabilized by hydrogen bonding between the drug molecule and the DNA backbone.[4]

This compound exhibits a degree of sequence specificity in its binding. While some studies suggest a preference for alternating A-T sequences, particularly poly[d(A-T)], as a good receptor site[1][5], other modeling studies indicate a higher specificity for CpG sequences, similar to daunorubicin and nogalamycin.[2][3] This dual preference suggests that the local DNA conformation and sequence play a crucial role in the stability of the this compound-DNA complex. The interaction with adenine (B156593) or thymine (B56734) bases is further supported by the observation that this compound B inhibits E. coli DNA polymerase I when using poly[d(A-T)] as a template.[5]

Quantitative Analysis of this compound-DNA Binding

The affinity of Steffimycins for DNA has been quantified using spectrophotometric and fluorimetric techniques. The binding parameters, evaluated according to the McGhee and Von Hippel model, indicate a strong affinity for the DNA macromolecule.[1] While specific thermodynamic and kinetic constants for a broad range of this compound derivatives are not extensively documented in a single source, the available data underscores a potent interaction.

| Parameter | Method | DNA Type | Observation | Reference |

| Binding Affinity (K) | Spectrophotometry/Fluorimetry | Calf Thymus DNA | Good affinity | [1] |

| Binding Site Size (n) | Spectrophotometry/Fluorimetry | Calf Thymus DNA | Not explicitly stated | [1] |

| Thermal Denaturation (ΔTm) | Difference Spectroscopy | Salmon Sperm DNA | Increase in thermal stability | [5] |

| Sequence Preference | Flow Dichroism, Binding Experiments | Various polydeoxyribonucleotides | Alternating A-T sequences | [1] |

| Sequence Preference | Molecular Modeling | d(CGTACG) | Higher CpG specificity | [2][3] |

Experimental Protocols for Studying DNA Intercalation

A variety of biophysical techniques are employed to characterize the interaction between small molecules like this compound and DNA. Below are detailed methodologies for key experiments.

Spectrophotometric and Fluorimetric Titration

This method is used to determine the binding affinity (K) and the number of binding sites (n).[1]

-

Principle: The binding of a ligand to DNA often results in changes in the absorbance (hypochromism or hyperchromism) or fluorescence emission of the ligand.[6][7][8] These changes are monitored as a function of increasing DNA concentration to a fixed concentration of the drug.

-

Protocol:

-

Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of DNA (e.g., calf thymus DNA) and determine its concentration accurately by UV absorbance at 260 nm.

-

In a cuvette, place a fixed amount of this compound solution.

-

Record the initial absorbance or fluorescence spectrum.

-

Incrementally add small aliquots of the DNA solution to the cuvette.

-

After each addition, allow the system to equilibrate and record the spectrum.

-

Correct the data for dilution.

-

The binding parameters (K and n) can be determined by fitting the data to the McGhee-Von Hippel equation or other appropriate binding models.[1]

-

Thermal Denaturation Assay

This assay assesses the stabilization of the DNA double helix upon ligand binding.[5]

-

Principle: Intercalating agents increase the melting temperature (Tm) of DNA, which is the temperature at which half of the double-stranded DNA dissociates into single strands.[6]

-

Protocol:

-

Prepare solutions of DNA in a suitable buffer (e.g., saline-sodium citrate (B86180) buffer).

-

Prepare a parallel set of DNA solutions containing a known concentration of this compound.

-

Use a spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is gradually increased.

-

The Tm is the midpoint of the absorbance versus temperature transition curve.

-

The change in melting temperature (ΔTm) is calculated as the difference between the Tm of the DNA-Steffimycin complex and the Tm of the DNA alone.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study conformational changes in DNA upon ligand binding.[9][10][11]

-

Principle: DNA has a characteristic CD spectrum that is sensitive to its conformation (e.g., B-form, A-form, Z-form). The binding of a ligand can induce changes in the DNA's CD spectrum, providing insights into the binding mode.[10]

-

Protocol:

-

Prepare solutions of DNA and this compound in a suitable buffer.

-

Record the CD spectrum of the DNA alone in the range of 220-320 nm.

-

Titrate the DNA solution with increasing concentrations of this compound.

-

Record the CD spectrum after each addition and equilibration.

-

Analyze the changes in the CD signal, particularly the positive band around 275 nm and the negative band around 245 nm for B-DNA, to infer conformational changes.

-

DNA Footprinting Assay

This technique identifies the specific DNA sequences to which a ligand binds.[12][13][14]

-

Principle: A DNA-binding ligand protects the DNA region it occupies from cleavage by a nuclease (like DNase I) or a chemical agent.[12][13] When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" - a region with no bands.

-

Protocol:

-

A DNA fragment of interest is labeled at one end with a radioactive or fluorescent tag.

-

The labeled DNA is incubated with varying concentrations of this compound to allow binding.

-

A control reaction without this compound is run in parallel.

-

The DNA-Steffimycin complexes and the control DNA are subjected to limited cleavage with DNase I.

-

The cleavage reaction is stopped, and the DNA is purified.

-

The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

The gel is visualized by autoradiography or fluorescence imaging. The protected region (footprint) indicates the binding site of this compound.

-

Visualizing the Mechanism and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the this compound-DNA intercalation mechanism and a typical experimental workflow for its characterization.

References

- 1. Studies on the interaction between steffimycins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular structure of antitumor drug this compound and modelling of its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Molecular structure, stereochemistry and interactions of this compound B, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound B, a DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism – ScienceOpen [scienceopen.com]

- 11. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. mybiosource.com [mybiosource.com]

- 13. DNA footprinting - Wikipedia [en.wikipedia.org]

- 14. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Genetic Blueprint of a Potent Antitumor Agent: A Technical Guide to the Steffimycin Biosynthesis Gene Cluster

For Immediate Release

A deep dive into the genetic architecture and biosynthetic pathway of the anthracycline antibiotic, steffimycin, offers a comprehensive resource for researchers and drug development professionals. This technical guide provides a detailed analysis of the this compound biosynthesis gene cluster, elucidated from Streptomyces steffisburgensis NRRL 3193, presenting a valuable roadmap for the potential bioengineering of novel anticancer therapeutics.

The antitumor agent this compound, a member of the anthracycline family, has its biosynthetic origins in a 26.5 kb region of the Streptomyces steffisburgensis genome.[1][2] This region, meticulously cloned and characterized, harbors a cohort of 24 open reading frames (ORFs) that orchestrate the intricate assembly of the this compound molecule.[1][2] This guide summarizes the key genetic components, their proposed functions, the biosynthetic pathway, and the experimental methodologies employed in their characterization.

The Genetic Framework: Organization of the this compound Biosynthesis Gene Cluster

The this compound biosynthesis gene cluster is a contiguous stretch of DNA containing genes that can be categorized into several functional classes: polyketide synthesis, tailoring enzymes, regulation, and resistance.[1] A comprehensive overview of the identified ORFs and their putative functions is presented below.

| Gene | Proposed Function | Homology |

| Polyketide Synthase (PKS) Genes | ||

| stfP | Acyl carrier protein (ACP) | Acyl carrier proteins from type II PKS systems |

| stfK | Ketoacyl synthase α (KSα) | Ketoacyl synthases from type II PKS systems |

| stfS | Ketoacyl synthase β (KSβ) / Chain length factor | Chain length factors from type II PKS systems |

| Post-PKS Tailoring Genes | ||

| stfQ | Aromatase/cyclase | Aromatases/cyclases (e.g., TcmN) |

| stfY | Cyclase | Cyclases (e.g., SnoaC) |

| stfOI | Oxygenase | Oxygenases |

| stfOII | Monooxygenase | P450 monooxygenases |

| stfMIII | O-Methyltransferase | Methyltransferases |

| stfG | Glycosyltransferase | Glycosyltransferases |

| stfE | Dehydrogenase | Dehydrogenases |

| stfX | Cyclase | Putative cyclase |

| stfMI | O-Methyltransferase | Methyltransferases |

| stfMII | O-Methyltransferase | Methyltransferases |

| Regulatory Genes | ||

| stfRI | SARP family transcriptional activator | DnrI (daunorubicin biosynthesis) |

| stfRII | Two-component response regulator | DnrN (daunorubicin biosynthesis) |

| Resistance and Other Genes | ||

| stfT | Transporter | Putative transporter |

| stfA | ABC transporter ATP-binding protein | ABC transporters |

| stfB | ABC transporter permease | ABC transporters |

| orf1-orf5 | Unknown | Various/None |

The Biosynthetic Pathway: From Polyketide Chain to this compound

The biosynthesis of this compound is initiated by a type II polyketide synthase (PKS) complex, which iteratively condenses malonyl-CoA units to form a linear polyketide chain.[1][3] This nascent chain then undergoes a series of enzymatic modifications, including cyclization, aromatization, oxygenation, methylation, and glycosylation, to yield the final this compound structure.

A proposed pathway for this compound biosynthesis is as follows: The minimal PKS, comprising StfP, StfK, and StfS, synthesizes the polyketide backbone.[1] The StfQ product is likely responsible for the aromatization of the first ring, while StfY is proposed to catalyze the cyclization of the second and third rings.[1] Subsequent oxygenation at C-12 is thought to be carried out by the StfOI oxygenase.[1] The pathway then involves a C-2-O methylation by an O-methyltransferase, leading to 8-demethoxy-10-deoxysteffimycinone.[1] The final steps include the attachment of L-rhamnose, a reaction catalyzed by the StfG glycosyltransferase, and further tailoring modifications.[1][2] The inactivation of the stfX gene, a putative cyclase, has revealed its role in the cyclization of the fourth ring, a mechanism more akin to jadomycin (B1254412) biosynthesis than other anthracyclines.[1][2]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Deep Dive: Methodologies for Gene Cluster Analysis

The characterization of the this compound biosynthesis gene cluster involved a combination of molecular biology, microbiology, and analytical chemistry techniques. A general workflow for such an analysis is depicted below.

Caption: Experimental workflow for this compound gene cluster analysis.

A more detailed description of the key experimental protocols is provided below.

Cosmid Library Construction and Screening

-

Genomic DNA Isolation: High-molecular-weight genomic DNA was isolated from Streptomyces steffisburgensis NRRL 3193.

-

Partial Digestion and Ligation: The genomic DNA was partially digested with a suitable restriction enzyme and ligated into a cosmid vector, such as pKC505.[1]

-

Packaging and Transfection: The ligated DNA was packaged into lambda phage particles and used to transfect E. coli.

-

Probe Labeling: A DNA probe was generated by PCR using primers designed from a known ketosynthase gene sequence with high homology to other anthracycline biosynthesis clusters.[1] The probe was labeled with a detectable marker.

-

Colony Hybridization: The cosmid library was plated, and colonies were transferred to a membrane. The membrane was then hybridized with the labeled probe to identify positive clones containing the PKS gene.

Heterologous Expression in Streptomyces albus

-

Subcloning: The identified this compound gene cluster from the positive cosmid was subcloned into a suitable Streptomyces expression vector.

-

Protoplast Transformation: The expression construct was introduced into the heterologous host, Streptomyces albus, via protoplast transformation.[1]

-

Co-expression with L-rhamnose Biosynthesis Genes: For the production of the final glycosylated this compound, the gene cluster was co-expressed with a plasmid (pRHAM) containing the genes for L-rhamnose biosynthesis, as these were found to be absent from the this compound cluster itself.[1][2]

-

Fermentation and Metabolite Extraction: The recombinant S. albus strains were cultivated in a suitable production medium. The culture broth and mycelium were then extracted with an organic solvent to isolate the produced metabolites.

-

Analysis: The extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its intermediates.[1]

Gene Inactivation Studies

-

Construction of Gene Disruption Vector: An internal fragment of the target gene (e.g., stfX or stfG) was cloned into a suicide vector containing a selectable marker, such as an apramycin (B1230331) resistance gene.[1]

-

Transformation and Homologous Recombination: The disruption vector was introduced into S. steffisburgensis. Through homologous recombination, the vector integrates into the chromosome, disrupting the target gene.

-

Selection and Verification: Transformants were selected based on antibiotic resistance. The correct gene disruption event was verified by PCR or Southern blot analysis.

-

Phenotypic Analysis: The mutant strains were fermented, and their metabolic profiles were compared to the wild-type strain using HPLC and LC-MS to identify any changes in this compound production or the accumulation of new intermediates.[1] Inactivation of stfG led to the production of the this compound aglycon.[1][2]

This detailed analysis of the this compound biosynthesis gene cluster not only provides fundamental insights into the genetic basis of anthracycline production but also opens avenues for combinatorial biosynthesis and the generation of novel, potentially more effective, antitumor agents. The methodologies outlined here serve as a robust framework for the discovery and characterization of other natural product biosynthetic pathways.

References

- 1. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, characterization, and heterologous expression of the biosynthesis gene cluster for the antitumor anthracycline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the Setomimycin Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Steffimycin B: A Technical Guide to its Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steffimycin B, an anthracycline antibiotic produced by Streptomyces species, has demonstrated notable antineoplastic properties. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental methodologies. This compound B exerts its anticancer effects primarily through DNA intercalation and the inhibition of DNA polymerase I, leading to the disruption of DNA replication and transcription. This document summarizes the available cytotoxicity data, outlines the protocols for key experimental assays, and visualizes the underlying molecular pathways and experimental workflows to facilitate further research and development in oncology.

Introduction

This compound B is a member of the anthracycline family of natural products, a class of compounds renowned for their potent anticancer activities. Isolated from Streptomyces steffisburgensis, this compound B shares a structural resemblance with clinically utilized anthracyclines such as doxorubicin (B1662922) and daunorubicin. Its core mechanism revolves around its ability to bind to double-stranded DNA, thereby interfering with essential cellular processes like DNA replication and transcription.[1][2] This guide aims to consolidate the current technical knowledge on this compound B's antineoplastic attributes for an audience engaged in cancer research and drug discovery.

Mechanism of Action

The primary antineoplastic mechanism of this compound B is its direct interaction with DNA. This interaction manifests in two key ways:

-

DNA Intercalation: this compound B inserts its planar anthracycline ring system between the base pairs of the DNA double helix.[3] This intercalation physically distorts the DNA structure, which can impede the progression of enzymes such as DNA and RNA polymerases along the DNA template. It is suggested that this compound B preferentially binds to regions rich in adenine (B156593) and thymine (B56734) bases.[2]

-

Inhibition of DNA Polymerase I: this compound B has been shown to significantly decrease the template activity for Escherichia coli DNA polymerase I.[2] By binding to the DNA template, it creates a steric hindrance that prevents the polymerase from synthesizing a new DNA strand, thus halting DNA replication.

The proposed signaling pathway for this compound B's action leading to cell cytotoxicity is depicted below.

Caption: Proposed signaling pathway of this compound B leading to apoptosis.

Data Presentation

The in vitro cytotoxic activity of this compound B has been evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Adenocarcinoma | 3.5 | [1] |

| KB | Oral Epidermoid Carcinoma | 6.75 | [1] |

| NCI-H187 | Small Cell Lung Cancer | 3.28 | [1] |

| Vero | Monkey Kidney (Non-cancerous) | 10.5 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the IC50 values of this compound B against adherent cancer cell lines.

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound B (CAS Number: 54526-94-2)[1]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare a stock solution of this compound B in DMSO. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound B dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

DNA Binding Assay (UV-Visible Spectroscopy)

This protocol describes how to assess the binding of this compound B to DNA by observing changes in its absorption spectrum.

Materials:

-

This compound B

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound B in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of CT-DNA in the same buffer. The concentration of DNA should be determined by its absorbance at 260 nm.

-

Titration: Keep the concentration of this compound B constant in a quartz cuvette and incrementally add small aliquots of the CT-DNA stock solution.

-

Measurement: After each addition of DNA, allow the solution to equilibrate and then record the UV-Visible absorption spectrum of the solution.

-

Data Analysis: Monitor the changes in the absorbance and the wavelength of maximum absorption of this compound B. An increase or decrease in absorbance (hyperchromism or hypochromism) and a shift in the wavelength (bathochromic or hypsochromic shift) indicate binding. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].[4]

DNA Polymerase I Inhibition Assay

This protocol provides a method to measure the inhibitory effect of this compound B on DNA polymerase I activity.

Materials:

-

E. coli DNA Polymerase I

-

Activated salmon sperm DNA (template-primer)[2]

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [3H]dTTP)

-

Reaction buffer (containing MgCl2, dithiothreitol)

-

This compound B

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Reaction Mixture Preparation: In a reaction tube, combine the reaction buffer, activated DNA, dNTPs (including the radiolabeled one), and varying concentrations of this compound B.

-

Enzyme Addition: Initiate the reaction by adding DNA Polymerase I to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA to precipitate the newly synthesized, radiolabeled DNA.

-

Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of DNA polymerase I activity for each concentration of this compound B compared to a control reaction without the inhibitor.

Conclusion

This compound B exhibits significant antineoplastic properties, primarily through its ability to intercalate into DNA and inhibit DNA polymerase I. The provided quantitative data demonstrates its cytotoxicity against various cancer cell lines. The detailed experimental protocols offer a foundation for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the broader signaling effects of this compound B, its efficacy in in vivo models, and potential for structural modification to enhance its anticancer activity and selectivity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound B, a DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the interaction between steffimycins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Steffimycin C: An In-depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steffimycin C belongs to the anthracycline class of antibiotics, a group of natural products known for their potent biological activities. While extensively studied for their antitumor properties, the antibacterial potential of many anthracyclines, including this compound C, remains a promising area of research. This technical guide provides a comprehensive overview of the current understanding of the antibacterial spectrum and mechanism of action of this compound C. Due to the limited availability of specific quantitative data for this compound C in publicly accessible literature, this guide also presents a detailed, adaptable experimental protocol for determining its antibacterial activity, alongside visualizations of the proposed mechanism and experimental workflows.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents. Anthracyclines, such as this compound C, represent a class of compounds with a well-established mechanism of action involving DNA intercalation. This mode of action, which disrupts DNA replication and transcription, is a compelling target for antibacterial drug development. This document summarizes the known antibacterial properties of the this compound family and provides the necessary technical information for researchers to evaluate the antibacterial spectrum of this compound C.

Antibacterial Spectrum of Steffimycins

To facilitate further research, the following table outlines a proposed panel of bacterial strains for determining the antibacterial spectrum of this compound C.

| Gram-Positive Bacteria | Gram-Negative Bacteria | Mycobacteria |

| Staphylococcus aureus | Escherichia coli | Mycobacterium smegmatis |

| Streptococcus pneumoniae | Pseudomonas aeruginosa | Mycobacterium bovis BCG |

| Enterococcus faecalis | Klebsiella pneumoniae | Mycobacterium tuberculosis (under appropriate biosafety conditions) |

| Bacillus subtilis | Acinetobacter baumannii |

Table 1: Proposed Bacterial Panel for Determining the Antibacterial Spectrum of this compound C. This selection includes common pathogenic and model organisms to provide a comprehensive initial assessment of this compound C's activity.

Mechanism of Action: DNA Intercalation

The primary mechanism of action for anthracycline antibiotics is the intercalation into double-stranded DNA.[2] Studies on the closely related this compound B have shown that it binds to DNA, leading to a decrease in its template activity for E. coli DNA polymerase I.[3] The binding affinity appears to be higher for DNA with alternating adenine-thymine sequences.[3] It is proposed that the planar anthracycline core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation is thought to cause a local unwinding of the DNA and to block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription, ultimately leading to bacterial cell death.

Caption: Proposed mechanism of action of this compound C.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound C using the broth microdilution method. This protocol is based on established standards and can be adapted for various bacterial species.

Materials

-

This compound C

-

Dimethyl sulfoxide (B87167) (DMSO) (for stock solution)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile microtiter plates

-

Bacterial strains (see Table 1)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Preparation of this compound C Stock Solution

Due to the poor water solubility of related compounds like this compound B, it is recommended to prepare a stock solution of this compound C in 100% DMSO.[3]

-

Accurately weigh a precise amount of this compound C powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Ensure complete dissolution by vortexing.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension 1:100 in CAMHB to obtain a working inoculum of approximately 1-2 x 10⁶ CFU/mL.

-

-

Preparation of Microtiter Plates:

-

In a 96-well plate, perform serial two-fold dilutions of the this compound C stock solution in CAMHB to achieve the desired final concentration range (e.g., 0.0625 to 64 µg/mL).

-

The final volume in each well should be 50 µL.

-

Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).

-

-

Inoculation:

-

Add 50 µL of the working inoculum to each well (except the sterility control), bringing the final volume to 100 µL. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of this compound C that completely inhibits visible growth of the bacterium.[4]

-

Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

-

Caption: Workflow for MIC determination of this compound C.

Data Presentation

The results of the MIC testing should be compiled into a clear and concise table for easy comparison of the antibacterial activity of this compound C against different bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | |

| Streptococcus pneumoniae | |

| Enterococcus faecalis | |

| Bacillus subtilis | |

| Escherichia coli | |

| Pseudomonas aeruginosa | |

| Klebsiella pneumoniae | |

| Acinetobacter baumannii | |

| Mycobacterium smegmatis | |

| Mycobacterium bovis BCG |

Table 2: Template for Recording Minimum Inhibitory Concentration (MIC) Data for this compound C. This table should be populated with the experimentally determined MIC values.

Conclusion

This compound C, as a member of the anthracycline family, holds potential as an antibacterial agent due to its likely mechanism of action involving DNA intercalation. While specific quantitative data on its antibacterial spectrum is currently limited, this guide provides the necessary framework and detailed protocols for researchers to conduct a thorough evaluation. The determination of its MIC values against a broad panel of pathogenic bacteria will be a critical step in assessing its potential for future drug development. Further studies are warranted to elucidate the precise antibacterial spectrum, potency, and potential for therapeutic application of this compound C.

References

- 1. This compound E, a new anti-mycobacterial agent against Mycobacterium avium complex, produced by Streptomyces sp. OPMA02852 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. dickwhitereferrals.com [dickwhitereferrals.com]

In-Depth Technical Guide: The Antimycobacterial Activity of Steffimycin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steffimycin E is a member of the this compound class of anthracycline antibiotics.[1] First identified from the marine actinomycete Streptomyces sp. OPMA02852, it has demonstrated notable activity against various mycobacterial species.[1] This technical guide provides a comprehensive overview of the antimycobacterial properties of this compound E, including its activity spectrum, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Antimycobacterial Activity

The antimycobacterial efficacy of this compound E has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several mycobacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A summary of the available MIC values for this compound E is presented below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound E against Mycobacterium Species

| Mycobacterial Species | MIC (µg/mL) |

| Mycobacterium intracellulare | ≤ 1.0 |

| Mycobacterium bovis BCG | ≤ 1.0 |

| Mycobacterium smegmatis | ≤ 1.0 |

Note: The available literature indicates MIC values of ≤ 1.0 µg/mL for the listed strains.[2] Precise values from the primary study by Koyama et al. were not publicly accessible.

Mechanism of Action: DNA Intercalation

The primary mechanism of action for steffimycins, including this compound E, is believed to be the intercalation of the molecule into the DNA of the target organism.[2][3][4][5] This process involves the insertion of the planar tetracyclic quinone structure of this compound E between the base pairs of the DNA double helix.[2] This binding event disrupts the normal helical structure of the DNA, which in turn interferes with critical cellular processes such as DNA replication and transcription.[2] The disruption of these fundamental processes ultimately leads to the inhibition of bacterial growth and cell death.

dot

Caption: Mechanism of this compound E action via DNA intercalation.

Experimental Protocols

The determination of the antimycobacterial activity of this compound E involves standardized in vitro susceptibility testing methods. The following is a detailed protocol based on the widely accepted broth microdilution method.

Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Materials and Reagents:

-

Mycobacterial Strains: Mycobacterium intracellulare, Mycobacterium bovis BCG, Mycobacterium smegmatis.

-

Culture Media: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

-

Antimicrobial Agent: this compound E stock solution of known concentration.

-

Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

-

Mycobacterial cultures are grown to mid-log phase in Middlebrook 7H9 broth.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

The adjusted inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

-

A serial two-fold dilution of this compound E is prepared in the 96-well microtiter plates using the supplemented Middlebrook 7H9 broth.

-

Each well is then inoculated with the prepared mycobacterial suspension.

-

Control wells are included: a positive control (mycobacteria with no drug) and a negative control (broth only).

-

The plates are sealed and incubated at 37°C for a period suitable for the growth of the specific mycobacterial species (e.g., 3-5 days for M. smegmatis, and up to 14 days for slower-growing species like M. intracellulare and M. bovis BCG).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound E that shows no visible growth (i.e., no turbidity) after the incubation period.

-

Visual inspection can be aided by the use of a resazurin-based indicator, where a color change from blue to pink indicates bacterial growth.

dot

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound E demonstrates promising antimycobacterial activity against a range of mycobacterial species. Its mechanism of action, centered on the disruption of fundamental DNA processes, makes it an interesting candidate for further investigation in the development of new anti-tuberculosis and anti-nontuberculous mycobacterial agents. The standardized protocols outlined in this guide provide a framework for the continued evaluation and characterization of this and other potential antimycobacterial compounds. Further research is warranted to fully elucidate its spectrum of activity, in vivo efficacy, and potential for clinical application.

References

- 1. This compound E, a new anti-mycobacterial agent against Mycobacterium avium complex, produced by Streptomyces sp. OPMA02852 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular structure of antitumor drug this compound and modelling of its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular structure, stereochemistry and interactions of this compound B, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the interaction between steffimycins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Steffimycin F: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isolation of Steffimycin F from Lichen-Derived Actinomycetes.

This guide provides a comprehensive overview of the methodologies for the isolation of this compound F, a cytotoxic anthracycline, from lichen-derived actinomycetes. The protocols detailed below are based on established techniques for natural product discovery from microbial sources, with specific details drawn from the reported isolation of this compound F from Streptomyces sp. 0630c.

Introduction

Lichens, symbiotic organisms composed of fungi and algae or cyanobacteria, represent a unique and underexplored niche for discovering novel bioactive compounds.[1][2][3] The actinomycetes residing within lichen thalli have been identified as prolific producers of secondary metabolites with diverse biological activities, including antimicrobial and cytotoxic properties.[1][2][3] One such compound is this compound F, a new this compound-type derivative, which was isolated from the lichen-derived actinomycete Streptomyces sp. 0630c.[4] This guide will detail the key experimental procedures, from the collection of lichen samples to the purification and characterization of this compound F.

Experimental Protocols

Isolation of Actinomycetes from Lichen Samples

A critical first step is the successful isolation of actinomycete strains from their natural lichen habitat.

Protocol: Isolation of Actinomycetes from Lichens

-

Sample Collection: Aseptically collect lichen samples from their natural environment. The original isolation of Streptomyces sp. 0630c was from a lichen collected in Zhaosu County of the Xinjiang Uygur Autonomous Region.[4] Place the samples in sterile containers for transport to the laboratory.

-

Pre-treatment of Lichen Thalli:

-

Wash the lichen thalli thoroughly with sterile distilled water to remove debris.

-

Surface sterilize the lichen material to eliminate epiphytic microorganisms. A common method involves sequential washing with 70% ethanol (B145695) for 1 minute, 1% sodium hypochlorite (B82951) for 5 minutes, and then rinsing five times with sterile distilled water.

-

Aseptically crush the surface-sterilized lichen thalli using a sterile mortar and pestle.

-

-

Serial Dilution and Plating:

-

Suspend the crushed lichen material in sterile saline solution (0.85% NaCl).

-

Perform a serial dilution of the suspension (e.g., 10⁻¹, 10⁻², 10⁻³).

-

Plate 100 µL of each dilution onto various selective agar (B569324) media suitable for actinomycete growth. Commonly used media include Starch Casein Agar (SCA), Gauze's No. 1 Medium, and Chitin Agar.

-

Supplement the media with antifungal agents (e.g., cycloheximide, nystatin) and antibacterial agents (e.g., nalidixic acid) to inhibit the growth of fungi and Gram-negative bacteria.

-

-

Incubation and Isolation:

-

Incubate the plates at 28-30°C for 2-4 weeks, monitoring for the appearance of slow-growing, chalky, and pigmented colonies characteristic of actinomycetes.

-

Isolate distinct colonies and streak them onto fresh agar plates to obtain pure cultures.

-

Preserve the pure isolates on agar slants or as spore suspensions in 20% glycerol (B35011) at -80°C for long-term storage.

-

Fermentation and Production of this compound F

Once a pure culture of the target actinomycete is obtained, the next step is to cultivate it in a liquid medium to produce the desired secondary metabolites.

Protocol: Fermentation of Streptomyces sp. 0630c

-

Seed Culture Preparation:

-

Inoculate a single colony of Streptomyces sp. 0630c into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth).

-

Incubate the flask on a rotary shaker (200-250 rpm) at 28-30°C for 2-3 days until good growth is observed.

-

-

Production Culture:

-

Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculum). A variety of production media can be screened to optimize the yield of this compound F. A common base medium for actinomycete fermentation consists of soluble starch, yeast extract, peptone, and inorganic salts.

-

Incubate the production culture in baffled flasks on a rotary shaker at 28-30°C for 7-14 days. The optimal fermentation time should be determined by periodically sampling the culture and analyzing for the production of the target compound.

-

Extraction and Purification of this compound F

The isolation of this compound F from the fermentation broth is typically guided by bioassays, in this case, cytotoxicity assays.[4]

Protocol: Cytotoxicity-Guided Extraction and Purification

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, multiple times.

-

Extract the mycelial biomass with a polar organic solvent like methanol (B129727) or acetone.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Fractionation and Purification:

-

Subject the crude extract to a series of chromatographic techniques to isolate the active compounds.

-

Silica (B1680970) Gel Column Chromatography: Fractionate the crude extract on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Sephadex LH-20 Chromatography: Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent like methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative HPLC on a C18 column with a gradient of acetonitrile (B52724) and water to yield pure this compound F.

-

Monitor the fractions at each stage for cytotoxic activity against a panel of cancer cell lines (e.g., MCF-7, HepG-2, A2780) to guide the isolation process.[4]

-

Data Presentation

The following tables summarize the key quantitative data associated with this compound F and related compounds isolated from Streptomyces sp. 0630c.

Table 1: Cytotoxic Activity of this compound-type Compounds

| Compound | Cell Line | IC₅₀ (µM) |

| This compound F | MCF-7 | >10 |

| This compound F | HepG-2 | >10 |

| This compound F | A2780 | >10 |

| This compound | MCF-7 | 5.05 |

| This compound | HepG-2 | 5.57 |

| This compound | A2780 | 1.91 |

Data compiled from the abstract of Liu et al., 2021.[4]

Table 2: Antibacterial Activity of this compound-type Compounds

| Compound | Organism | MIC (µg/mL) |

| This compound | Staphylococcus aureus | 2 |

| This compound congener | Staphylococcus aureus | 2 |

Data compiled from the abstract of Liu et al., 2021.[4]

Visualizations

The following diagrams illustrate the key workflows in the isolation of this compound F.

Caption: Experimental workflow for the isolation of this compound F.

Caption: Logical relationship of cytotoxicity-guided isolation.

Conclusion

The isolation of this compound F from a lichen-derived actinomycete highlights the potential of unique ecological niches as a source of novel, bioactive natural products. The methodologies outlined in this guide provide a framework for researchers to explore these environments for the discovery of new therapeutic agents. The cytotoxicity-guided approach is a powerful tool for identifying and isolating compounds with potential anticancer properties. Further research into the biosynthetic pathways of steffimycins could open avenues for synthetic biology approaches to generate novel analogs with improved therapeutic profiles.

References

Biological Properties of Novel Steffimycin Analogs: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Steffimycins are a class of anthracycline antibiotics produced by Streptomyces species, known for their potential as anticancer and antimicrobial agents. The development of novel steffimycin analogs is a key area of research aimed at enhancing therapeutic efficacy, expanding the activity spectrum, and overcoming challenges such as drug resistance and toxicity. This guide provides a comprehensive overview of the biological properties of these novel analogs, focusing on their mechanism of action, structure-activity relationships, and quantitative biological data. Detailed experimental protocols for key assays and visual diagrams of relevant pathways and workflows are included to support further research and development in this promising field.

Introduction to Steffimycins

Steffimycins belong to the anthracycline family of natural products, a group of compounds that includes clinically important chemotherapy drugs like doxorubicin (B1662922) and daunorubicin. First isolated from Streptomyces steffisburgensis, steffimycins feature a characteristic tetracyclic quinone structure with a sugar moiety.[1][2] The pursuit of novel this compound analogs is driven by the need to develop new therapeutic agents with improved properties. By modifying the core structure or the attached sugar groups, researchers aim to create derivatives with enhanced potency against cancer cells, including multidrug-resistant lines, and a broader spectrum of antimicrobial activity.[3] These efforts often involve semi-synthesis, combinatorial biosynthesis, and heterologous expression of biosynthetic gene clusters.[1][3]

Mechanism of Action

Like other anthracyclines, the primary mechanism of action for steffimycins involves the disruption of DNA replication and transcription in cancer cells. This is achieved through several processes:

-

DNA Intercalation: The planar tetracyclic ring structure of steffimycins inserts between DNA base pairs, distorting the helical structure and inhibiting the processes of replication and transcription.

-

Topoisomerase II Inhibition: Steffimycins can stabilize the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles. This leads to the accumulation of double-strand breaks in the DNA.

-

Induction of Apoptosis: The resulting DNA damage triggers a cellular stress response, ultimately leading to programmed cell death (apoptosis), particularly in p53-expressing cells.[1]

The signaling cascade from DNA damage to apoptosis is a critical component of the anticancer effect of steffimycins.

References

- 1. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline this compound - PMC [pmc.ncbi.nlm.nih.gov]